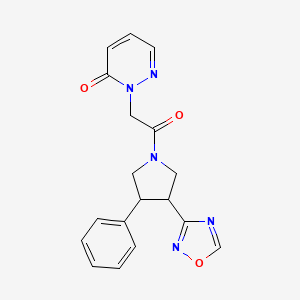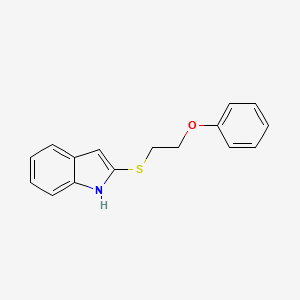
2-(2-phenoxyethylsulfanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Other Names : β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, Arosol, Phenoxyethanol, and more .
Synthesis Analysis
The synthesis of this compound involves several methods. One approach is to react catechol with ethyl sulfate under basic catalyst and phase-transfer catalyst conditions, yielding high-purity o-ethoxyphenol. Subsequently, o-ethoxyphenol reacts with 1,2-dibromoethane to form a crude product of 2-(2-ethoxyphenoxy)ethyl bromide. Further purification using ethanol recrystallization results in high-purity 2-(2-ethoxyphenoxy)ethyl bromide, which serves as an intermediate for preparing tamsulosin hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-(2-phenoxyethylsulfanyl)-1H-indole consists of an indole ring with a phenoxyethylsulfanyl group attached. The sulfur atom bridges the phenoxyethyl group and the indole ring. The compound’s 3D structure can be visualized using software tools .
Chemical Reactions Analysis
One notable reaction involving this compound is its synthesis from phenol and ethylene carbonate. Under specific conditions, it is possible to obtain total selectivity to phenoxyethanol with high yields. An autocatalytic phenomenon occurs due to the higher basicity of 2-phenoxyethanol compared to phenol .
Applications De Recherche Scientifique
Synthesis and Functionalization of Indoles
Indole derivatives, including those related to 2-(2-phenoxyethylsulfanyl)-1H-indole, are integral to creating a wide array of biologically active and structurally diverse compounds. Palladium-catalyzed reactions have emerged as a powerful tool in the arsenal of organic chemists for the synthesis and functionalization of indoles. This method is particularly valued for its tolerance to a wide range of functionalities, allowing for application to complex molecules. Such synthetic routes are critical for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Advanced Organic Dyes and Materials
Indeno[1,2-b]indole-based organic dyes demonstrate the potential of indole derivatives in dye-sensitized solar cells (DSSCs), showcasing their effectiveness as photosensitizers. These dyes, featuring a D–π–A structure with an indeno[1,2-b]indole donor, exhibit notable photovoltaic performance. Their application represents a promising direction for the development of efficient organic dyes for renewable energy technologies (Qian et al., 2016).
Biological and Pharmacological Activities
Indole scaffolds are prominent in synthetic drug molecules due to their wide range of biological activities. 2-Arylindoles, a class of indole derivatives, have shown potential in antibacterial, anticancer, anti-inflammatory, and antiviral applications, among others. The diverse biological activities of these compounds underline the importance of indole-based research in drug development (Sravanthi & Manju, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-7-14(8-3-1)18-10-11-19-16-12-13-6-4-5-9-15(13)17-16/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPFUPOJLGSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)

![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)
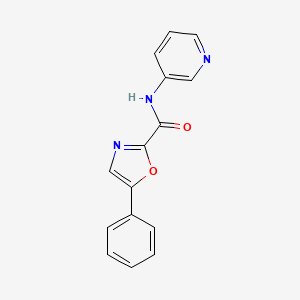
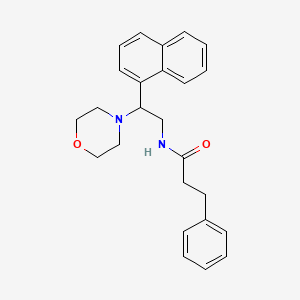
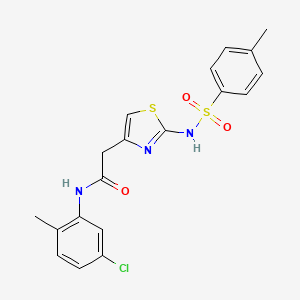

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)

